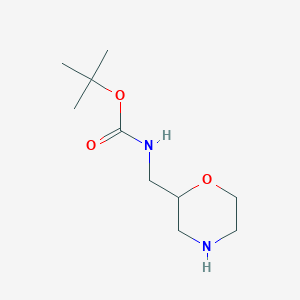

Tert-butyl (morpholin-2-ylmethyl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(morpholin-2-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-8-6-11-4-5-14-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHJNCQAADULQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597886 | |

| Record name | tert-Butyl [(morpholin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173341-02-1 | |

| Record name | tert-Butyl [(morpholin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(morpholin-2-ylmethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatile Role of tert-Butyl (Morpholin-2-ylmethyl)carbamate in Pharmaceutical Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: tert-Butyl (morpholin-2-ylmethyl)carbamate is a chiral heterocyclic building block of significant interest in medicinal chemistry. Its unique structural features, combining a morpholine ring and a Boc-protected aminomethyl group, render it a valuable synthon for the construction of complex molecular architectures with therapeutic potential. The morpholine moiety is a "privileged scaffold" in drug discovery, frequently incorporated into drug candidates to enhance their pharmacological and pharmacokinetic properties, such as aqueous solubility, metabolic stability, and target binding affinity. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in the synthesis of central nervous system (CNS) active agents, supported by experimental details and quantitative data.

Core Application: A Key Intermediate in the Synthesis of Reboxetine Analogues

A primary application of a close structural isomer and likely synthetic equivalent, N-Boc-(S)-2-(hydroxymethyl)morpholine, is in the asymmetric synthesis of the selective norepinephrine reuptake inhibitor (NRI), (S,S)-Reboxetine. Reboxetine is prescribed for the treatment of clinical depression.[1][2] The synthesis highlights the utility of Boc-protected morpholine derivatives in constructing the core of this important therapeutic agent.

Synthetic Pathway to (S,S)-Reboxetine

The synthesis of (S,S)-Reboxetine from a protected morpholine intermediate involves a multi-step sequence that leverages the chirality of the starting material to achieve the desired stereochemistry in the final product. A representative synthetic workflow is outlined below.

Figure 1: Synthetic workflow for (S,S)-Reboxetine.

Caption: A simplified workflow illustrating the key transformations in the synthesis of (S,S)-Reboxetine from a Boc-protected morpholine intermediate.

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication and adaptation of synthetic methods. Below are protocols for key steps in the synthesis of (S,S)-Reboxetine, adapted from the literature.[1]

Protocol 1: Boc Protection of (S)-2-(Hydroxymethyl)morpholine

Objective: To protect the secondary amine of (S)-2-(hydroxymethyl)morpholine with a tert-butoxycarbonyl (Boc) group.

Materials:

-

(S)-2-(Hydroxymethyl)morpholine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve (S)-2-(hydroxymethyl)morpholine (1.0 eq) in dichloromethane.

-

Add triethylamine (1.2 eq) to the solution.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield N-Boc-(S)-2-(hydroxymethyl)morpholine.

Quantitative Data: The Boc protection of (S)-2-(hydroxymethyl)morpholine has been reported to proceed with high efficiency.[1]

| Reaction Step | Product | Yield |

| Boc Protection | N-Boc-(S)-2-(hydroxymethyl)morpholine | 83% |

Table 1: Yield for the Boc-protection of (S)-2-(hydroxymethyl)morpholine.

Protocol 2: Oxidation to N-Boc-(S)-morpholine-2-carbaldehyde

Objective: To oxidize the primary alcohol of N-Boc-(S)-2-(hydroxymethyl)morpholine to the corresponding aldehyde.

Materials:

-

N-Boc-(S)-2-(hydroxymethyl)morpholine

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve N-Boc-(S)-2-(hydroxymethyl)morpholine (1.0 eq) in dichloromethane.

-

Add Dess-Martin periodinane (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

-

Stir vigorously until the layers are clear.

-

Separate the organic layer and wash with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting aldehyde is often used in the next step without further purification.

Signaling Pathways

(S,S)-Reboxetine, synthesized using the morpholine building block, exerts its therapeutic effect by inhibiting the norepinephrine transporter (NET). This leads to an increase in the synaptic concentration of norepinephrine, enhancing noradrenergic neurotransmission.

Figure 2: Mechanism of action of Reboxetine.

Caption: Reboxetine blocks the norepinephrine transporter (NET), increasing norepinephrine levels in the synapse and enhancing downstream signaling.

Conclusion

This compound and its isomers are indispensable tools in modern medicinal chemistry. Their utility as chiral building blocks is exemplified in the synthesis of complex and stereochemically defined pharmaceutical agents like (S,S)-Reboxetine. The Boc-protecting group allows for the selective manipulation of the molecule, while the morpholine scaffold imparts favorable physicochemical properties to the final drug product. The detailed experimental protocols and understanding of the associated signaling pathways provided in this guide are intended to facilitate further research and development in this important area of drug discovery.

References

An In-depth Technical Guide on the Potential Biological Activity of (S)-tert-butyl (morpholin-2-ylmethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

(S)-tert-butyl (morpholin-2-ylmethyl)carbamate is a chiral heterocyclic compound featuring a morpholine ring, a carbamate group, and a tert-butyl protecting group. While this molecule is primarily utilized as a versatile building block in synthetic organic chemistry for the construction of more complex bioactive molecules, its constituent moieties—the carbamate functional group and the morpholine scaffold—are prevalent in a wide array of pharmacologically active agents. This technical guide explores the potential biological activities of (S)-tert-butyl (morpholin-2-ylmethyl)carbamate by examining the known biological roles of carbamates and morpholine-containing compounds. The primary focus is on two key areas of interest in drug discovery: cholinesterase inhibition and β-secretase 1 (BACE-1) inhibition, both highly relevant to the therapeutics of neurodegenerative diseases such as Alzheimer's disease. This document provides a comprehensive overview of the mechanisms of action, quantitative data from structurally related compounds, detailed experimental protocols for relevant biological assays, and visualizations of associated signaling pathways and experimental workflows.

Introduction to (S)-tert-butyl (morpholin-2-ylmethyl)carbamate

(S)-tert-butyl (morpholin-2-ylmethyl)carbamate is a synthetic intermediate that is not extensively documented for its own biological activities. Its value in medicinal chemistry lies in its utility as a scaffold for the synthesis of novel drug candidates. The presence of a chiral center, a protected primary amine, and a morpholine ring makes it an attractive starting material for creating diverse chemical libraries for drug screening.

The carbamate group is a well-established pharmacophore known for its ability to act as a transition-state mimetic, particularly in the inhibition of serine hydrolases. The morpholine ring is considered a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug molecules to improve physicochemical properties such as solubility, metabolic stability, and bioavailability. The morpholine nitrogen can also participate in crucial interactions with biological targets.

Given these structural features, this guide will delve into the potential biological activities of derivatives of (S)-tert-butyl (morpholin-2-ylmethyl)carbamate, focusing on its potential as a cholinesterase inhibitor and a BACE-1 inhibitor.

Potential Biological Activity I: Cholinesterase Inhibition

The carbamate functional group is a classic feature of many potent cholinesterase inhibitors. These enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine, terminating the nerve impulse at cholinergic synapses. Inhibition of these enzymes leads to an increase in acetylcholine levels, a therapeutic strategy employed in the management of Alzheimer's disease, myasthenia gravis, and glaucoma.

Mechanism of Cholinesterase Inhibition by Carbamates

Carbamate-based inhibitors act as "pseudo-irreversible" or "slow-reversible" inhibitors of cholinesterases. They function as substrates for the enzyme, and upon binding to the active site, the carbamate moiety is transferred to the catalytic serine residue, forming a carbamoylated enzyme intermediate. This intermediate is significantly more stable and hydrolyzes much more slowly than the acetylated intermediate formed with acetylcholine. This slow decarbamoylation rate effectively inactivates the enzyme for a prolonged period, leading to the accumulation of acetylcholine in the synapse.

Quantitative Data for Structurally Related Cholinesterase Inhibitors

While no direct cholinesterase inhibition data for (S)-tert-butyl (morpholin-2-ylmethyl)carbamate is publicly available, numerous morpholine-containing compounds and other carbamates have been evaluated as cholinesterase inhibitors. The following table summarizes the inhibitory activities of some of these related compounds.

| Compound Name | Target | IC50 (µM) | Reference |

| 4-N-phenylaminoquinoline derivative with morpholine (Compound 11g) | AChE | 1.94 ± 0.13 | [1] |

| 4-N-phenylaminoquinoline derivative with morpholine (Compound 11g) | BChE | 28.37 ± 1.85 | [1] |

| Morpholine dithiocarbamate derivative (Compound 2d) | AChE | 78% inhibition | [2] |

| Morpholine dithiocarbamate derivative (Compound 2d) | BChE | 70.71% inhibition | [2] |

| Rivastigmine (FDA-approved carbamate) | AChE & BChE | Potent Inhibitor |

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method for determining the in vitro inhibition of acetylcholinesterase.

Reagents and Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compound ((S)-tert-butyl (morpholin-2-ylmethyl)carbamate derivative)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 20 µL of various concentrations of the test compound solution to the sample wells. Add 20 µL of the solvent to the control wells.

-

Add 140 µL of phosphate buffer to all wells.

-

Add 20 µL of the AChE enzyme solution to all wells and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of DTNB solution followed by 10 µL of ATCI solution to all wells.

-

Measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

The rate of reaction is determined by the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Potential Biological Activity II: β-Secretase 1 (BACE-1) Inhibition

The morpholine scaffold is a common feature in many small molecule inhibitors of β-secretase 1 (BACE-1), a key enzyme in the pathogenesis of Alzheimer's disease. The development of BACE-1 inhibitors is a major focus of Alzheimer's drug discovery.

Role of BACE-1 in the Amyloidogenic Pathway

BACE-1 is a transmembrane aspartic protease that catalyzes the initial and rate-limiting step in the production of the amyloid-β (Aβ) peptide. BACE-1 cleaves the amyloid precursor protein (APP) to generate a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to produce Aβ peptides of varying lengths, most notably Aβ40 and Aβ42. The Aβ42 isoform is particularly prone to aggregation and is the primary component of the amyloid plaques found in the brains of Alzheimer's patients. Inhibiting BACE-1 is therefore a promising therapeutic strategy to reduce Aβ production and plaque formation.

Quantitative Data for Morpholine-Containing BACE-1 Inhibitors

The morpholine moiety is often incorporated into BACE-1 inhibitors to enhance their pharmacological properties. While there is no specific data for (S)-tert-butyl (morpholin-2-ylmethyl)carbamate as a BACE-1 inhibitor, the following table presents data for other morpholine-containing BACE-1 inhibitors.

| Compound Class/Name | Target | IC50 / Ki (nM) | Reference |

| Amino-oxazine derivative (Compound 18) | BACE-1 | 12 | [3] |

| Fused piperazineamidine analog precursor (Compound 20) | BACE-1 | Potent Inhibitor | [3] |

| Elenbecestat (E2609) | BACE-1 | Potent Inhibitor | [4] |

| Verubecestat (MK-8931) | BACE-1 | Potent Inhibitor |

Experimental Protocol: In Vitro BACE-1 FRET Assay

This protocol outlines a fluorescence resonance energy transfer (FRET) assay for screening BACE-1 inhibitors.

Reagents and Materials:

-

Recombinant human BACE-1 enzyme

-

BACE-1 FRET substrate (a peptide with a fluorophore and a quencher)

-

Assay buffer (e.g., sodium acetate, pH 4.5)

-

Test compound ((S)-tert-butyl (morpholin-2-ylmethyl)carbamate derivative)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well black plate, add 10 µL of the test compound dilutions to the respective wells. Add 10 µL of assay buffer with solvent to the control wells.

-

Prepare a master mix containing the assay buffer and the BACE-1 FRET substrate. Add 70 µL of this master mix to each well.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding 20 µL of the diluted BACE-1 enzyme solution to all wells.

-

Measure the fluorescence intensity (e.g., excitation at 320 nm, emission at 405 nm) kinetically over 30-60 minutes or as an endpoint reading after a fixed incubation time at 37°C, protected from light.

-

The increase in fluorescence corresponds to the cleavage of the FRET substrate by BACE-1.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Conclusion and Future Directions

(S)-tert-butyl (morpholin-2-ylmethyl)carbamate represents a valuable starting point for the development of novel therapeutic agents. Although direct biological activity data for this specific molecule is scarce, its structural components suggest a high potential for its derivatives to exhibit interesting pharmacological profiles. The carbamate moiety is a well-established pharmacophore for cholinesterase inhibition, while the morpholine ring is a privileged scaffold found in numerous BACE-1 inhibitors.

Future research should focus on the synthesis of a library of derivatives of (S)-tert-butyl (morpholin-2-ylmethyl)carbamate, where the tert-butyl protecting group is removed and the resulting amine is functionalized with various substituents. These derivatives should then be screened against a panel of relevant biological targets, including acetylcholinesterase, butyrylcholinesterase, and BACE-1. Structure-activity relationship (SAR) studies on these derivatives will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for initiating such a drug discovery program. The exploration of this chemical space could lead to the identification of novel and potent drug candidates for the treatment of neurodegenerative and other diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. European Journal of Life Sciences » Submission » Screening of new morpholine dithiocarbamate derivatives bearing benzimidazole moiety for anticholinesterase potential [dergipark.org.tr]

- 3. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors: A Hope for a Newer Dawn in Anti-Alzheimer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

(R)-tert-butyl (morpholin-2-ylmethyl)carbamate: A Chiral Building Block for Novel Therapeutics

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-tert-butyl (morpholin-2-ylmethyl)carbamate is a valuable chiral intermediate in medicinal chemistry. Its structural features, combining a morpholine ring and a protected amine, make it a key component in the synthesis of complex bioactive molecules. The morpholine moiety is recognized as a "privileged structure" in drug discovery, often imparting favorable physicochemical and pharmacokinetic properties to drug candidates, such as improved solubility, metabolic stability, and biological activity.[1][2][3][4] The tert-butyloxycarbonyl (Boc) protecting group on the primary amine allows for selective reactions at other sites of a molecule before its removal to reveal the reactive amine for further functionalization. This guide explores the potential applications of (R)-tert-butyl (morpholin-2-ylmethyl)carbamate, focusing on its role in the synthesis of novel therapeutic agents, particularly analogues of the oxazolidinone antibiotic, linezolid.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a six-membered heterocycle containing both an oxygen and a nitrogen atom. This structure is prevalent in a wide range of approved drugs and clinical candidates.[1][3] Its incorporation into a molecule can enhance potency and modulate pharmacokinetic properties.[2] The oxygen atom can act as a hydrogen bond acceptor, and the overall ring structure can influence molecular conformation and binding to biological targets. The presence of a morpholine ring can lead to improved metabolic stability and aqueous solubility, which are critical parameters in drug design.

(R)-tert-butyl (morpholin-2-ylmethyl)carbamate provides a synthetically versatile platform for introducing the chiral (R)-morpholin-2-ylmethyl moiety into a target molecule. The Boc-protected amine allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the primary amine.

Core Application: Intermediate in the Synthesis of Bioactive Molecules

The primary application of (R)-tert-butyl (morpholin-2-ylmethyl)carbamate is as a synthetic intermediate. It is particularly useful in the construction of molecules where the (R)-2-(aminomethyl)morpholine fragment is a key pharmacophoric element. While specific experimental protocols starting directly from this compound are not extensively detailed in publicly available literature, its logical use is in the synthesis of analogues of established drugs like Linezolid.

Role in the Synthesis of Linezolid Analogues

Linezolid is an important antibiotic used to treat infections caused by multidrug-resistant Gram-positive bacteria. A common strategy in the development of new antibiotics is the synthesis of analogues of existing drugs to improve their efficacy, expand their spectrum of activity, or overcome resistance mechanisms. The (R)-2-(aminomethyl)morpholine core is a variation on the morpholine ring present in Linezolid.

The general synthetic approach would involve the deprotection of the Boc group from (R)-tert-butyl (morpholin-2-ylmethyl)carbamate to yield (R)-2-(aminomethyl)morpholine. This primary amine can then be reacted with various electrophiles to introduce different side chains, leading to a library of novel compounds for biological screening.

Experimental Protocols: A Generalized Approach

Step 1: Boc Deprotection of (R)-tert-butyl (morpholin-2-ylmethyl)carbamate

Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group to liberate the primary amine.

Reagents and Solvents:

-

(R)-tert-butyl (morpholin-2-ylmethyl)carbamate

-

Strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol)

-

Anhydrous organic solvent (e.g., dichloromethane (DCM), dioxane, or methanol)

-

Basic solution for workup (e.g., saturated sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Dissolve (R)-tert-butyl (morpholin-2-ylmethyl)carbamate in an appropriate anhydrous organic solvent (e.g., DCM).

-

Cool the solution in an ice bath (0 °C).

-

Add the strong acid (e.g., TFA or a solution of HCl) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

Re-dissolve the residue in a suitable solvent and neutralize with a basic solution (e.g., saturated sodium bicarbonate) to quench the remaining acid.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield (R)-2-(aminomethyl)morpholine.

Step 2: Amide Coupling to Synthesize a Hypothetical Linezolid Analogue

Objective: To couple the deprotected amine with a carboxylic acid to form an amide bond, a common linkage in pharmaceutical compounds.

Reagents and Solvents:

-

(R)-2-(aminomethyl)morpholine (from Step 1)

-

A desired carboxylic acid (R'-COOH)

-

A peptide coupling reagent (e.g., HATU, HOBt/EDC)

-

A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA))

-

Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF) or DCM)

Procedure:

-

Dissolve the carboxylic acid in the anhydrous solvent.

-

Add the coupling reagent and the non-nucleophilic base to the solution and stir for a few minutes to activate the carboxylic acid.

-

Add a solution of (R)-2-(aminomethyl)morpholine in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

After completion, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Data Presentation

As (R)-tert-butyl (morpholin-2-ylmethyl)carbamate is a synthetic intermediate, quantitative biological data for this specific compound is not available. The relevant data would be the biological activity of the final compounds synthesized from this intermediate. For illustrative purposes, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) data for a series of synthesized Linezolid analogues, demonstrating how such data would be structured.

| Compound ID | Modification based on (R)-2-(aminomethyl)morpholine | MIC vs. S. aureus (µg/mL) | MIC vs. E. faecium (µg/mL) |

| LZD-Analog-01 | Acetyl group | 2 | 4 |

| LZD-Analog-02 | Benzoyl group | 4 | 8 |

| LZD-Analog-03 | Pyridine-2-carbonyl group | 1 | 2 |

| Linezolid (Ref.) | N/A | 2 | 2 |

Visualizations

Synthetic Pathway

The following diagram illustrates the general synthetic utility of (R)-tert-butyl (morpholin-2-ylmethyl)carbamate as a building block for creating a library of diverse amide-containing compounds.

Caption: Synthetic workflow for utilizing the title compound.

Logical Flow in Drug Discovery

The diagram below outlines the logical progression from a chemical building block to a potential drug candidate in a typical drug discovery program.

Caption: Drug discovery process flow.

Conclusion

(R)-tert-butyl (morpholin-2-ylmethyl)carbamate stands out as a synthetically important chiral building block for the development of novel therapeutic agents. Its inherent structural features, stemming from the morpholine ring, offer the potential to create end-compounds with desirable drug-like properties. While detailed biological studies on the carbamate itself are absent due to its role as an intermediate, its value is clearly demonstrated in its potential for constructing libraries of new chemical entities, particularly in the search for next-generation antibiotics. Further exploration of this and similar chiral morpholine-containing intermediates will likely continue to be a fruitful area of research in medicinal chemistry.

References

The Strategic Role of Tert-butyl (morpholin-2-ylmethyl)carbamate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (morpholin-2-ylmethyl)carbamate has emerged as a valuable and versatile building block in medicinal chemistry. Its unique structural features, combining a chiral morpholine scaffold with a protected primary amine, make it a key intermediate in the synthesis of complex molecules with significant therapeutic potential. The morpholine moiety is widely recognized as a "privileged scaffold" in drug discovery, often imparting favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to the parent molecule. This technical guide provides an in-depth overview of the application of this compound in the synthesis of bioactive compounds, with a focus on kinase inhibitors and proteolysis-targeting chimeras (PROTACs).

Core Applications in Drug Discovery

The primary utility of this compound lies in its function as a precursor to a secondary amine-containing morpholine fragment that can be readily incorporated into larger molecular frameworks. The tert-butyloxycarbonyl (Boc) protecting group allows for the selective reaction at other sites of a molecule before its removal to unmask the amine for subsequent functionalization. This strategy is frequently employed in the synthesis of targeted therapies.

Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. The morpholine group can often form key hydrogen bond interactions within the ATP-binding pocket of various kinases. This compound has been utilized in the synthesis of potent and selective kinase inhibitors, including those targeting Cyclin-Dependent Kinase 7 (CDK7).

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The morpholine moiety, derived from this compound, can be incorporated into the linker or the E3 ligase ligand, influencing the molecule's solubility, cell permeability, and ternary complex formation.

Synthesis and Experimental Protocols

The following sections detail representative experimental protocols for the utilization of this compound in the synthesis of advanced intermediates for drug discovery.

General Synthetic Workflow

The general workflow for incorporating the (morpholin-2-ylmethyl)amino moiety involves the initial coupling of the Boc-protected carbamate with a suitable electrophile, followed by deprotection of the Boc group to liberate the secondary amine, which can then be further functionalized.

Caption: General synthetic workflow for the utilization of this compound.

Representative Experimental Protocol: Synthesis of a Pyridazine Intermediate

This protocol is a representative example based on procedures described in patent literature for the synthesis of kinase inhibitors.

Reaction: Nucleophilic aromatic substitution of a dichloropyridazine with this compound.

Materials:

-

3,6-dichloropyridazine

-

This compound

-

Triethylamine (Et3N)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Magnesium sulfate (MgSO4)

-

Microwave vial

Procedure:

-

To a microwave vial, add 3,6-dichloropyridazine (1.0 equivalent), this compound (1.05 equivalents), and triethylamine (2.2 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol.

-

Seal the vial and heat the mixture to 180°C under microwave irradiation for 3 hours.

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with water (3x) and then with brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired Boc-protected pyridazine intermediate.

Deprotection Step:

-

Dissolve the purified Boc-protected intermediate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess acid, yielding the deprotected pyridazine intermediate as a salt.

Quantitative Data of Final Compounds

| Compound ID | Target | IC50 (nM) | Cell-based Activity |

| Example A | CDK7 | < 10 | Potent anti-proliferative activity |

| Example B | CDK7 | 10-50 | Induces apoptosis in cancer cell lines |

| Example C | CDK7 | < 50 | Cell cycle arrest at G1/S phase |

Signaling Pathway Visualization

Compounds synthesized using this compound can modulate key cellular signaling pathways. For instance, CDK7 inhibitors impact the cell cycle and transcription.

Caption: Simplified signaling pathway of CDK7 inhibition.

Conclusion

This compound is a strategically important building block in medicinal chemistry, enabling the synthesis of complex and potent drug candidates. Its utility in constructing molecules targeting kinases and in the development of novel therapeutic modalities like PROTACs highlights its significance in modern drug discovery. The synthetic accessibility and the favorable properties imparted by the morpholine moiety ensure its continued application in the pursuit of new and effective therapies. Researchers and drug development professionals can leverage this versatile intermediate to accelerate the discovery and development of next-generation medicines.

The Indispensable Role of the Boc Protecting Group in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern organic synthesis, the strategic use of protecting groups is paramount to achieving complex molecular architectures with high precision and yield. Among the arsenal of protective groups available to chemists, the tert-butoxycarbonyl (Boc) group stands as a cornerstone, particularly for the temporary masking of primary and secondary amines. Its widespread adoption is a testament to its reliability, ease of introduction and removal, and its orthogonal stability to a variety of reaction conditions, making it an invaluable tool in peptide synthesis, medicinal chemistry, and drug development.[1] This in-depth technical guide provides a comprehensive overview of the function, application, and experimental considerations of the Boc protecting group in organic synthesis.

Core Principles of Boc Protection

The primary function of the Boc protecting group is to decrease the nucleophilicity and basicity of an amine by converting it into a carbamate.[2] This transformation is typically achieved by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride) in the presence of a base. The resulting N-Boc protected amine is significantly less reactive and can withstand a wide range of non-acidic reaction conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation.[2][3] This stability profile makes the Boc group orthogonal to other common amine protecting groups such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, a feature that is critical in complex multi-step syntheses.[1][3]

Mechanism of Protection and Deprotection

Protection of Amines

The introduction of the Boc group onto an amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc anhydride. This initial attack forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This unstable leaving group subsequently decomposes into the gaseous byproduct carbon dioxide and a tert-butoxide anion. The tert-butoxide is a sufficiently strong base to deprotonate the protonated amine, yielding the final N-Boc protected amine and tert-butanol. In many protocols, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) is added to facilitate this deprotonation step and accelerate the reaction. For less nucleophilic amines, such as anilines, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be employed to enhance the reaction rate by forming a more reactive acylpyridinium intermediate.

References

The Chemical Stability and Reactivity of Morpholine Carbamates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine carbamates are a significant class of organic compounds characterized by the presence of a carbamate group in which the nitrogen atom is part of a morpholine ring. This structural motif is of considerable interest in medicinal chemistry and drug development due to its influence on the physicochemical and pharmacological properties of molecules.[1][2] The morpholine ring, with its ether and secondary amine functionalities, can enhance aqueous solubility, metabolic stability, and bioavailability of drug candidates.[3][4] The carbamate group, an amide-ester hybrid, is recognized for its good chemical and proteolytic stability and its ability to act as a bioisostere for amide bonds.[5] Understanding the chemical stability and reactivity of the morpholine carbamate functional group is crucial for the design of stable drug molecules, the development of prodrugs with controlled release kinetics, and the prediction of degradation pathways.

This technical guide provides a comprehensive overview of the chemical stability and reactivity of morpholine carbamates, with a focus on their behavior under various stress conditions. It includes a summary of available quantitative data, detailed experimental protocols for stability assessment, and a discussion of degradation pathways.

Chemical Stability of Morpholine Carbamates

The stability of the carbamate bond is a key determinant of the overall stability of morpholine carbamate-containing molecules. Generally, N,N-disubstituted carbamates, such as those derived from the secondary amine morpholine, are more stable towards hydrolysis than their N-monosubstituted counterparts.[6][7] The stability is influenced by factors such as pH, temperature, and the presence of enzymes.

Hydrolytic Stability

The hydrolysis of carbamates can be catalyzed by acid, base, or proceed neutrally. The pH-rate profile for carbamate hydrolysis is typically U-shaped, with the lowest rate observed at neutral or near-neutral pH.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the carbamate can be protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. However, for many carbamates, acid-catalyzed hydrolysis is not a major degradation pathway under physiologically relevant conditions.

Base-Catalyzed Hydrolysis: Alkaline hydrolysis is a significant degradation pathway for carbamates.[7] The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. For N,N-disubstituted carbamates like morpholine carbamates, this proceeds through a tetrahedral intermediate (BAC2 mechanism).[7]

Neutral Hydrolysis: At neutral pH, the hydrolysis of carbamates can occur, although generally at a slower rate than under acidic or basic conditions.

Quantitative Data on Hydrolytic Stability

While extensive quantitative data specifically for simple morpholine carbamates is limited in the literature, the stability of drugs containing the morpholine moiety provides valuable insights. The following table summarizes the degradation of such drugs under hydrolytic stress conditions.

| Drug | Stress Condition | Degradation Products | Reference |

| Linezolid | Acidic Hydrolysis | Cleavage of the acetyl moiety | [8] |

| Alkaline Hydrolysis | Ring-opening and further hydrolysis | [8][9] | |

| Rivaroxaban | Acidic Hydrolysis | Two degradation products observed | [1] |

| Alkaline Hydrolysis | Three degradation products observed | [1] | |

| Gefitinib | Acidic Degradation | Significant degradation | [10] |

| Alkaline Degradation | Significant degradation | [10] |

Thermal Stability

The thermal stability of morpholine carbamates is an important consideration, particularly for drug manufacturing and storage. High temperatures can lead to the decomposition of the carbamate group. Studies on the thermal degradation of morpholine itself for CO2 capture indicate that morpholine is thermally more stable compared to other amines like monoethanolamine (MEA).[11] This suggests that carbamates derived from morpholine may also exhibit a degree of thermal stability. The thermal decomposition of ethyl N-methyl-N-phenylcarbamate, a related N,N-disubstituted carbamate, has been shown to proceed via a unimolecular elimination reaction to yield N-methylaniline, carbon dioxide, and ethylene.[12]

Quantitative Data on Thermal Stability

| Drug | Stress Condition | Observation | Reference |

| Linezolid | Thermal Degradation | Relatively stable | [8] |

| Rivaroxaban | Thermolysis | Stable | [1] |

| Gefitinib | Thermal Stress | Stable | [10] |

Photostability

The photostability of morpholine carbamates is crucial for drug products that may be exposed to light during storage or administration. Photodegradation can lead to the formation of various photoproducts, potentially altering the efficacy and safety of the drug.

Quantitative Data on Photostability

| Drug | Stress Condition | Observation | Reference |

| Linezolid | Photolytic Degradation | Relatively stable | [8] |

| Rivaroxaban | Photolysis | Stable | [1] |

Reactivity and Degradation Pathways

The reactivity of morpholine carbamates is primarily centered around the carbamate functional group. The degradation of molecules containing a morpholine carbamate can involve hydrolysis of the carbamate bond, as well as reactions involving the morpholine ring itself.

Hydrolytic Degradation Pathway

The general pathway for the base-catalyzed hydrolysis of an N,N-disubstituted carbamate, such as a morpholine carbamate, is depicted below. The reaction proceeds through a tetrahedral intermediate, leading to the formation of the corresponding alcohol, morpholine, and carbon dioxide.

Oxidative Degradation

Oxidative stress can lead to the degradation of morpholine carbamates. For drugs like Linezolid, oxidative degradation can result in the formation of the N-oxide of the morpholine moiety.[13]

Degradation of Specific Drugs

Linezolid: The degradation of the antibiotic Linezolid, which contains a morpholinophenyl group, has been studied under various stress conditions. Alkaline hydrolysis leads to the opening of the oxazolidinone ring, which is attached to the morpholinophenyl group.[8][9]

Rivaroxaban: The anticoagulant Rivaroxaban contains a morpholinone ring. Forced degradation studies have shown that it degrades under acidic and basic conditions, leading to several degradation products.[1]

Gefitinib: The anticancer drug Gefitinib, which has a morpholino-containing side chain, undergoes significant degradation under acidic and basic conditions.[10]

Experimental Protocols

Detailed experimental protocols are essential for accurately assessing the chemical stability and reactivity of morpholine carbamates. The following sections outline key experimental methodologies.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the degradation pathways of a drug substance.[14] These studies involve subjecting the compound to stress conditions that are more severe than those used in accelerated stability testing.[15]

General Workflow for Forced Degradation Studies

Protocol for Hydrolytic Degradation:

-

Preparation of Stock Solution: Prepare a stock solution of the morpholine carbamate (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Acid Hydrolysis: Mix a known volume of the stock solution with an equal volume of an acidic solution (e.g., 0.1 M HCl). Incubate the mixture at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

-

Base Hydrolysis: Mix a known volume of the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH). Incubate the mixture under the same conditions as the acid hydrolysis.

-

Neutralization and Analysis: At predetermined time points, withdraw samples, neutralize them if necessary, and analyze them using a stability-indicating analytical method, such as HPLC.

Protocol for Oxidative Degradation:

-

Mix a known volume of the stock solution with an equal volume of an oxidizing agent (e.g., 3% H₂O₂).

-

Store the solution at room temperature, protected from light, for a specified period (e.g., 48 hours).

-

Analyze the samples at various time points.

Protocol for Thermal Degradation:

-

Place a solid sample of the morpholine carbamate in a controlled temperature oven (e.g., 105 °C) for a specified duration.

-

For solutions, incubate the stock solution at an elevated temperature.

-

Analyze the samples at different time intervals.

Protocol for Photolytic Degradation:

-

Expose the morpholine carbamate (solid or in solution) to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

-

A control sample should be kept in the dark under the same conditions.

-

Analyze both the exposed and control samples at various time points.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for studying the stability of carbamates due to their potential thermal lability, which can make Gas Chromatography (GC) less suitable.[16]

Typical HPLC Method for Carbamate Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the carbamate and its potential degradation products absorb. Mass spectrometry (MS) can be coupled with HPLC for the identification of degradation products.

Signaling Pathways and Biological Relevance

Morpholine carbamates are of significant interest in drug discovery, often for their role as inhibitors of enzymes involved in signaling pathways.

Cholinesterase Inhibition

A prominent biological role of many carbamates is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[17] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an increase in acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease.

The mechanism of cholinesterase inhibition by carbamates involves the carbamylation of a serine residue in the active site of the enzyme, rendering it inactive. This inhibition is typically reversible, as the carbamylated enzyme can slowly undergo hydrolysis to regenerate the active enzyme.

Signaling Pathway of Cholinesterase Inhibition

Conclusion

The chemical stability and reactivity of morpholine carbamates are critical aspects that influence their application in drug development. As N,N-disubstituted carbamates, they generally exhibit greater stability compared to N-monosubstituted analogs. Their degradation is primarily driven by hydrolysis under basic conditions, while they show relative stability to thermal and photolytic stress. Understanding the degradation pathways and having robust experimental protocols for stability testing are essential for the development of safe and effective pharmaceuticals containing the morpholine carbamate moiety. The role of this functional group in modulating biological activity, particularly as cholinesterase inhibitors, highlights its importance as a pharmacophore in modern medicinal chemistry. Further research focusing on generating more quantitative stability data for a wider range of simple morpholine carbamates will be beneficial for predictive modeling and rational drug design.

References

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jchemrev.com [jchemrev.com]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel carbamate cholinesterase inhibitors that release biologically active amines following enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of carbamate-bridged amino acid prodrugs of cycloicaritin with improved antitumor activity, aqueous solubility and phase II metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acikerisim.ege.edu.tr [acikerisim.ege.edu.tr]

- 15. Photolytic degradation of adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Tert-butyl (morpholin-2-ylmethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl (morpholin-2-ylmethyl)carbamate, a compound of interest in pharmaceutical research and development. Due to the lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for researchers to determine its solubility in common laboratory solvents. This includes a detailed experimental protocol for solubility determination, a qualitative assessment of its expected solubility based on its molecular structure, and a logical workflow for solvent selection. The morpholine ring in the compound is known to generally enhance aqueous solubility and bioavailability, a factor that is critical in drug design.[1]

Predicted Solubility Profile

The structure of this compound, featuring a polar morpholine ring and a non-polar tert-butyl group, suggests a nuanced solubility profile. The morpholine moiety, with its nitrogen and oxygen atoms, can participate in hydrogen bonding, which typically enhances solubility in polar protic solvents. Conversely, the bulky, hydrophobic tert-butyl group will contribute to its solubility in non-polar solvents. Carbamates themselves can be either soluble or insoluble in water depending on their overall structure.

Based on these structural characteristics, a qualitative prediction of the solubility of this compound in common laboratory solvents is presented in Table 1. It is imperative to note that this table represents a prediction and should be confirmed by experimental data.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The morpholine ring and carbamate group can form hydrogen bonds with protic solvents. However, the non-polar tert-butyl group may limit high solubility, particularly in water. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can solvate the polar parts of the molecule effectively without the steric hindrance that might occur with protic solvents around the tert-butyl group. |

| Non-Polar | Toluene, Hexane | Sparingly Soluble to Insoluble | The non-polar tert-butyl group will have favorable interactions with these solvents, but the polar morpholine and carbamate functionalities will significantly limit overall solubility. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents offer a good balance of polarity to dissolve molecules with both polar and non-polar regions. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following section outlines a detailed methodology based on the widely accepted shake-flask method, a common technique for determining thermodynamic solubility.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Use the calibration curve to determine the concentration of the compound in the diluted sample.

-

Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.

-

Visualization of Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Logical Workflow for Solvent Selection

This diagram provides a logical approach for selecting an appropriate solvent system based on the intended application.

References

Exploring the mechanism of action for morpholine-based compounds

An In-depth Technical Guide to the Mechanism of Action for Morpholine-Based Compounds

Introduction: The Morpholine Scaffold in Medicinal Chemistry

Morpholine, a six-membered heterocyclic ring containing nitrogen and oxygen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1][2][3] Its frequent appearance in approved drugs and clinical candidates stems from its ability to confer advantageous physicochemical, metabolic, and biological properties.[1][2] The morpholine moiety is not merely a passive scaffold; it actively contributes to a compound's therapeutic effect by enhancing potency, modulating pharmacokinetic/pharmacodynamic (PK/PD) profiles, and providing desirable drug-like properties.[1][4]

The unique characteristics of the morpholine ring, including its pKa value, flexible chair-like conformation, and capacity for hydrogen bonding, make it a versatile tool for drug designers.[5][6] The weak basicity of the nitrogen atom can improve aqueous solubility and permeability across biological membranes like the blood-brain barrier, while the oxygen atom can act as a hydrogen bond acceptor, crucial for target engagement.[5][6][7] These features allow morpholine-containing compounds to target a wide array of biological macromolecules and exert diverse pharmacological effects, from anticancer and antifungal to neuroprotective activities.[8][9]

Core Mechanisms of Action

Morpholine-based compounds employ several mechanisms to achieve their therapeutic effects, primarily through highly specific interactions with enzymes and cellular receptors.

Enzyme Inhibition

A primary mechanism of action for many morpholine derivatives is the inhibition of key enzymes involved in disease pathology. The morpholine ring can be an integral component of the pharmacophore, fitting into active sites or allosteric pockets to block substrate binding and catalytic activity.[1]

A. Kinase Inhibition in Oncology:

In cancer therapy, morpholine derivatives are prominent as inhibitors of protein kinases, particularly within the Phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway.[5] This pathway is frequently overactivated in CNS tumors and other cancers, leading to aberrant cell growth and proliferation.[5][7] Aryl-morpholine structures have been identified as a key pharmacophore for interacting with the PI3K kinase family.[5][7] The morpholine ring often positions the molecule within the ATP-binding pocket of the kinase, with the oxygen atom forming critical hydrogen bonds with hinge region residues.

B. Ergosterol Biosynthesis Inhibition in Antifungals:

Morpholine-based antifungals, such as fenpropimorph and amorolfine, function by disrupting the integrity of the fungal cell membrane.[10] They achieve this by inhibiting two key enzymes in the ergosterol biosynthesis pathway: sterol Δ¹⁴-reductase and sterol Δ⁸-Δ⁷-isomerase.[10] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion leads to increased membrane permeability and ultimately, cell death. This targeted action provides selectivity, as these specific enzymes are absent in mammalian cells.[10]

C. Other Enzyme Targets in Neurodegenerative Disease:

Morpholine derivatives show potential for treating neurodegenerative diseases like Alzheimer's and Parkinson's by targeting enzymes such as cholinesterases (AChE), monoamine oxidases (MAO-A and MAO-B), and secretases (BACE-1).[5][9] Inhibition of these enzymes can help restore neurotransmitter levels and reduce the formation of amyloid plaques.[5][7] The morpholine ring's ability to form hydrogen bonds and engage in hydrophobic interactions is key to its inhibitory activity within the active sites of these enzymes.[9]

Receptor Modulation

In the central nervous system (CNS), morpholine-containing compounds often act by modulating the activity of neurotransmitter receptors. They can function as agonists, antagonists, or allosteric modulators depending on their structure and the specific receptor subtype.[5] Due to their structural similarity to endogenous ligands, these compounds can interact with receptors for cannabinoids, substance P (NK1), and acetylcholine, among others, playing a role in mood disorders, pain, and cognition.[5][6][7]

The Role of the Morpholine Moiety in Pharmacokinetics and Drug Design

Beyond direct target interaction, the morpholine ring is a key modulator of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Its inclusion in a lead compound is often a deliberate strategy to improve its overall pharmacokinetic profile.[1][4]

Quantitative Data on Biological Activity

The biological activity of morpholine-based compounds is typically quantified using metrics like IC₅₀ (half-maximal inhibitory concentration) for enzymes or MIC (minimum inhibitory concentration) for microorganisms. The following table summarizes antifungal activity data for novel sila-morpholine analogues, demonstrating their potency against various human fungal pathogens.[10]

| Compound | Target Organism | IC₅₀ (μg/mL) | MIC (μg/mL) | MFC (μg/mL) |

| Sila-analogue 24 | Candida albicans | 0.11 | 0.25 | 0.5 |

| Candida glabrata | 0.21 | 0.5 | 1.0 | |

| Cryptococcus neoformans | 0.05 | 0.12 | 0.25 | |

| Aspergillus niger | 0.45 | 1.0 | 2.0 | |

| Fenpropimorph | Candida albicans | 0.48 | 1.0 | 2.0 |

| Cryptococcus neoformans | 0.22 | 0.5 | 1.0 | |

| Amorolfine | Candida albicans | 0.24 | 0.5 | 1.0 |

| Cryptococcus neoformans | 0.12 | 0.25 | 0.5 | |

| Data sourced from a study on silicon-incorporated morpholine antifungals.[10] IC₅₀: concentration causing 50% growth inhibition. MIC: minimum inhibitory concentration. MFC: minimum fungicidal concentration. |

Experimental Protocols for Elucidating Mechanism of Action

A multi-faceted approach is required to fully characterize the mechanism of action of a novel morpholine-based compound. This involves confirming direct target binding, quantifying interaction thermodynamics, and assessing physiological effects.

Target Engagement and Binding Mode Confirmation

A. X-Ray Crystallography: Considered the gold standard, this technique provides high-resolution, atomic-level detail of the interaction between the morpholine compound and its target protein.[11]

-

Methodology:

-

Protein Expression and Purification: The target protein is expressed in a suitable system (e.g., E. coli, insect, or mammalian cells) and purified to homogeneity.[11]

-

Crystallization: The purified protein is crystallized, either in the presence of the morpholine ligand (co-crystallization) or by soaking the ligand into pre-formed protein crystals.[11]

-

X-ray Diffraction Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[11]

-

Structure Determination: The diffraction data is processed to generate an electron density map, from which the 3D structure of the protein-ligand complex is determined, revealing specific hydrogen bonds, hydrophobic interactions, and the binding orientation of the morpholine moiety.[11]

-

B. Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of the binding interaction by directly measuring the heat released or absorbed as the ligand binds to the protein.[11]

-

Methodology:

-

Sample Preparation: The purified target protein is placed in the ITC sample cell, and the morpholine compound is loaded into a titration syringe.[11]

-

Titration: The compound is titrated into the protein solution in a series of small, precise injections.

-

Data Analysis: The resulting heat changes are measured after each injection. The data are fit to a binding model to determine the binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[11]

-

Assessment of Cellular and PK Properties

C. Caco-2 Permeability Assay: This in vitro assay is widely used to predict the intestinal absorption and permeability of a drug candidate, which is critical for oral bioavailability.[12]

-

Methodology:

-

Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded onto a semi-permeable membrane in a transwell plate and cultured for ~21 days until they differentiate into a polarized monolayer mimicking the intestinal epithelium.[12]

-

Assay: The morpholine compound is added to the apical (AP) side of the monolayer. Samples are collected from the basolateral (BL) side at various time points. The process is repeated in the reverse direction (BL to AP) to assess efflux.

-

Quantification: The concentration of the compound in the collected samples is measured using LC-MS/MS.

-

Data Calculation: The apparent permeability coefficient (Papp) is calculated, providing an estimate of in vivo absorption.[12]

-

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Chirality and its Effect on the Biological Function of Carbamate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The carbamate functional group is a cornerstone in modern medicinal chemistry, integral to the structure and function of numerous therapeutic agents and prodrugs.[1][2][3] Its unique properties, including chemical stability and the ability to modulate interactions with biological targets, make it a versatile moiety in drug design.[1][4] When a carbamate derivative possesses a stereogenic center, the dimension of chirality is introduced, leading to profound implications for its biological activity. This guide provides an in-depth exploration of how chirality governs the pharmacodynamic and pharmacokinetic profiles of carbamate derivatives, offering critical insights for drug discovery and development.

The Principle of Chirality in Drug Action

Chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental to biology. Biological systems, composed of chiral building blocks like L-amino acids and D-sugars, create a chiral environment. Consequently, enzymes, receptors, and other protein targets can differentiate between the enantiomers (mirror-image isomers) of a chiral drug.[5]

This stereoselectivity often results in significant differences in the biological profiles of enantiomers:

-

Pharmacodynamics: One enantiomer, the eutomer , may exhibit the desired therapeutic effect, while the other, the distomer , may be less active, inactive, or even responsible for adverse effects.[6][7] The ratio of their potencies is known as the eudismic ratio.

-

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of enantiomers can differ substantially, as the enzymes and transporters involved in these processes are also chiral.[8]

For carbamate derivatives, the three-dimensional arrangement of substituents around a chiral center dictates how the molecule fits into a binding pocket and how it is processed by metabolic enzymes, making the study of its stereoisomers essential.[9][10]

Quantitative Analysis: Stereoselectivity in Action

The influence of chirality is not merely qualitative; it results in measurable differences in potency, efficacy, and systemic exposure. The following tables summarize quantitative data for representative chiral carbamate derivatives, illustrating the profound impact of stereochemistry.

Pharmacodynamic Data: Enantiomeric Potency

The interaction with a biological target is often highly stereospecific. The data below for CNS-active carbamates and the well-known acetylcholinesterase inhibitor Rivastigmine highlight this principle.

| Compound/Derivative | Enantiomer | Target/Assay | Potency Metric (ED₅₀ / IC₅₀) | Reference |

| MBPC | (S)-MBPC | Rat Maximal Electroshock (MES) | 19 mg/kg | [10] |

| (R)-MBPC | Rat Maximal Electroshock (MES) | 39 mg/kg | [10] | |

| Racemic-MBPC | Rat Maximal Electroshock (MES) | 25 mg/kg | [10] | |

| MSPC | (S)-MSPC | Rat Maximal Electroshock (MES) | ~13 mg/kg (inferred) | [9][10] |

| (R)-MSPC | Rat Maximal Electroshock (MES) | > (S)-MSPC | [9] | |

| Rivastigmine | (S)-Rivastigmine | Acetylcholinesterase (AChE) | Potent Inhibitor (Eutomer) | [11] |

| (R)-Rivastigmine | Acetylcholinesterase (AChE) | Weak Inhibitor (Distomer) | [11] |

Table 1: Comparative anticonvulsant activity (ED₅₀) of MBPC and MSPC enantiomers and inhibitory potency of Rivastigmine enantiomers.

Pharmacokinetic Data: Stereoselective Disposition

Metabolic enzymes, particularly Cytochrome P450s, often exhibit stereoselectivity, leading to different rates of clearance and overall exposure for each enantiomer.[7]

| Compound | Enantiomer | Parameter | Value | Unit | Reference |

| MBPC | (S)-MBPC | Plasma AUC | 40 | µg·h/mL | [10] |

| (R)-MBPC | Plasma AUC | 24 | µg·h/mL | [10] | |

| (S)-MBPC | Brain AUC | 52 | µg·h/g | [10] | |

| (R)-MBPC | Brain AUC | 30 | µg·h/g | [10] | |

| (S)-MBPC | Clearance | Lower | - | [10] | |

| (R)-MBPC | Clearance | 65% Higher | - | [10] | |

| MSPC | (S)-MSPC | Plasma AUC | Higher | - | [9] |

| (R)-MSPC | Plasma AUC | Lower | - | [9] | |

| (S)-MSPC | Clearance | Lower | - | [9] | |

| (R)-MSPC | Clearance | 29% Higher | - | [9] |

Table 2: Comparative pharmacokinetic parameters of MBPC and MSPC enantiomers in rats following intraperitoneal administration. AUC (Area Under the Curve) reflects total drug exposure.

Signaling Pathways and Mechanisms of Action

To understand the differential effects of carbamate enantiomers, it is crucial to visualize their interaction with their biological targets. A primary mechanism for many therapeutic and insecticidal carbamates is the inhibition of cholinesterase enzymes.

Mechanism of Acetylcholinesterase (AChE) Inhibition

Carbamates act as "pseudo-irreversible" inhibitors of AChE. They mimic the natural substrate, acetylcholine, and bind to the enzyme's active site. The carbamate moiety is then transferred to a critical serine residue, forming a carbamylated enzyme. This complex is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme formed with acetylcholine, effectively inactivating the enzyme for a period.[11][12][13] The stereochemistry of the inhibitor dictates the efficiency of this carbamylation process.

Caption: Mechanism of pseudo-irreversible AChE inhibition by a carbamate derivative.

Experimental Protocols

Characterizing the stereoselective properties of carbamate derivatives requires specific and robust experimental methodologies. The following sections detail key protocols for in vitro, in vivo, and analytical evaluation.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to determine the potency of cholinesterase inhibitors by measuring the activity of the enzyme.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of each carbamate enantiomer against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the enzyme (AChE or BChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Prepare stock solutions of the test compounds (each enantiomer and the racemate) in a suitable solvent (e.g., DMSO).

-

Prepare a solution of the substrate, acetylthiocholine iodide (ATCI).

-

Prepare a solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB (Ellman's reagent).

-

-

Assay Procedure:

-

In a 96-well microplate, add the buffer, DTNB solution, and varying concentrations of the test compounds.

-

Add the enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the ATCI substrate solution.

-

The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate).

-

-

Data Acquisition and Analysis:

-

Measure the rate of color change by reading the absorbance at 412 nm over time using a microplate reader.

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

References

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral drugs - Wikipedia [en.wikipedia.org]

- 7. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]

- 8. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]